An In-depth Technical Guide to 2-(5-Phenylthiazol-2-yl)aniline: Synthesis and Properties
An In-depth Technical Guide to 2-(5-Phenylthiazol-2-yl)aniline: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential properties of the novel heterocyclic compound, 2-(5-Phenylthiazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule in published literature, this paper outlines a plausible synthetic pathway based on established chemical reactions and discusses its potential physicochemical and pharmacological properties by drawing parallels with structurally related compounds.
Proposed Synthesis
A robust two-step synthesis is proposed for 2-(5-Phenylthiazol-2-yl)aniline. The pathway involves the initial preparation of a key intermediate, 2-aminobenzothioamide, followed by a classic Hantzsch thiazole synthesis.
Synthesis Workflow
The overall synthetic strategy is depicted below, starting from commercially available 2-aminobenzonitrile.
Experimental Protocols
Step 1: Synthesis of 2-Aminobenzothioamide (Intermediate)
This protocol is adapted from a general method for the synthesis of aromatic thioamides from nitriles.[1][2]
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzonitrile (1.0 eq), magnesium chloride hexahydrate (1.5 eq), and dimethylformamide (DMF).
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Reaction: Stir the mixture at room temperature and add sodium hydrosulfide hydrate (70%, 3.0 eq) portion-wise over 15 minutes.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 2-4 hours).
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Work-up: Upon completion, pour the reaction mixture into ice-cold water.
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Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-aminobenzothioamide.
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Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-(5-Phenylthiazol-2-yl)aniline (Final Product)
This protocol is a representative Hantzsch thiazole synthesis.[3][4][5]
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Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-aminobenzothioamide (1.0 eq) and 2-bromo-1-phenylethanone (phenacyl bromide, 1.0 eq) in methanol.
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Reaction: Heat the mixture to reflux with constant stirring.
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Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials (typically 4-8 hours).
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Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.[4]
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Purification: The crude solid is collected by vacuum filtration, washed with water, and air-dried. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-(5-Phenylthiazol-2-yl)aniline.
Physicochemical Properties
| Property | Predicted/Comparative Value for 2-(5-Phenylthiazol-2-yl)aniline | Notes |
| Molecular Formula | C₁₅H₁₂N₂S | - |
| Molecular Weight | 252.34 g/mol | - |
| Appearance | Predicted to be a crystalline solid | Based on similar aminophenylthiazole compounds. |
| Melting Point (°C) | Not available | Experimental determination required. |
| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, Methanol) | Aminothiazole derivatives generally show good solubility in polar organic solvents.[6] |
| XLogP3 | ~4.0 (Predicted) | Indicates moderate lipophilicity. For comparison, the XLogP3 of 2-(4-Aminophenyl)benzothiazole is 3.6.[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Predicted value. |
| Hydrogen Bond Acceptors | 2 (from N atoms) | Predicted value. |
Disclaimer: The data in this table, unless otherwise cited, are predictions and should be confirmed by experimental analysis.
Potential Pharmacological Properties and Signaling Pathways
While no specific biological activity has been reported for 2-(5-Phenylthiazol-2-yl)aniline, the thiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8]
Potential as a VEGFR-2 Inhibitor
A significant number of thiazole-containing derivatives have been developed and investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting the VEGFR-2 signaling pathway, anti-angiogenic agents can effectively starve tumors of essential nutrients and oxygen.
The binding of the ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately promote endothelial cell proliferation, migration, and survival. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
Given that the 2-aminothiazole moiety is a common feature in many kinase inhibitors, it is plausible that 2-(5-Phenylthiazol-2-yl)aniline could exhibit inhibitory activity against VEGFR-2, making it a compound of interest for anticancer drug development.
VEGFR-2 Signaling Pathway
The diagram below illustrates the principal signaling cascades initiated by the activation of VEGFR-2.
Conclusion
2-(5-Phenylthiazol-2-yl)aniline represents a novel chemical entity with a plausible and efficient synthetic route. While direct experimental data on its properties are pending, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests it is a promising candidate for further investigation in drug discovery programs. The potential for this compound to act as a VEGFR-2 inhibitor warrants evaluation of its anti-angiogenic and anticancer activities. The experimental protocols and theoretical framework provided in this guide serve as a foundational resource for researchers aiming to synthesize and characterize this and related compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Aminophenyl)benzothiazole | C13H10N2S | CID 234475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
